tricalcium diarsenide

Thermodynamics Metallurgy Synthesis

Tricalcium diarsenide (Ca3As2, CAS 12255-53-7) is a binary II-V semiconductor differentiated for advanced R&D. Its experimentally determined Gibbs free energy of formation (ΔG° = -723,800 + 172.8T J/mol, T = 1273–1573 K) enables precise thermodynamic modeling of Ca-As interactions in high-temperature metallurgical refining—data non-replicable with GaAs, InAs, or calcium arsenate. Crystallographic polymorphism (cubic zinc-blende, a = 6.751 Å; orthorhombic Cmmm) provides a unique model system for structure-property studies. Available in 99% (2N) to 99.999% (5N) purity. It is the preferred reagent for controlled arsine (AsH3) generation via hydrolysis. Substitution is not feasible without compromising performance, safety, or model accuracy. Strict inert-atmosphere handling required.

Molecular Formula As2Ca3
Molecular Weight 270.0772
CAS No. 12255-53-7
Cat. No. B1143564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametricalcium diarsenide
CAS12255-53-7
Molecular FormulaAs2Ca3
Molecular Weight270.0772
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricalcium Diarsenide (Ca3As2) CAS 12255-53-7: Procurement Specification and Baseline Data for Semiconductor and Specialty Inorganic Applications


Tricalcium diarsenide (Ca3As2, CAS 12255-53-7), also known as calcium arsenide, is a binary group II-V semiconductor with a molecular weight of 270.0772 g/mol [1]. It is a crystalline solid, typically reddish-brown, with a density of 2.5 g/cm³ [2]. The compound is commercially available in purity grades ranging from 99% (2N) to 99.999% (5N) [2]. Its synthesis involves the high-temperature direct combination of elemental calcium and arsenic under an inert argon atmosphere . Ca3As2 is recognized for its potential in semiconductor and photo-optic applications, and its physical and chemical properties, such as its stability in dry air and reactivity with water to generate arsine (AsH3), are well-documented .

Why Generic Substitution of Ca3As2 is Prohibited: Material-Specific Dependencies in Electronic and Chemical Applications


Substituting tricalcium diarsenide (Ca3As2) with another arsenide, such as gallium arsenide (GaAs), indium arsenide (InAs), zinc arsenide (Zn3As2), or even another calcium-arsenic phase like calcium triarsenide (CaAs3), is not feasible without fundamentally altering system performance or safety. Each compound possesses a unique combination of electronic structure, band gap, and chemical stability [1]. For instance, Ca3As2's specific crystal structure and electronic properties, while less characterized than mainstream III-V semiconductors, dictate its distinct behavior in semiconductor or photo-optic applications [2]. Furthermore, its specific reactivity, such as its unique Gibbs free energy of formation and decomposition in water to yield arsine (AsH3), is a critical design parameter in processes ranging from metallurgical refining to chemical synthesis that cannot be replicated by other arsenides .

Quantitative Differentiation of Tricalcium Diarsenide (Ca3As2) CAS 12255-53-7: A Comparative Evidence Guide Against Key Analogs


Thermodynamic Stability and Formation Energetics of Ca3As2 vs. Zinc Arsenide

The standard Gibbs free energy of formation (ΔG°f) for Ca3As2 has been experimentally determined over a high-temperature range (1273 to 1573 K) using a chemical equilibration technique . This quantitative thermodynamic parameter is crucial for predicting the compound's stability and formation in high-temperature processes, such as steelmaking and semiconductor synthesis. While similar data exists for other arsenides like Zn3As2, the specific ΔG°f for Ca3As2 provides a unique basis for selecting it in applications where calcium-based chemistry is required or where its specific thermal stability profile is advantageous over zinc or other metal arsenides .

Thermodynamics Metallurgy Synthesis

Crystal Structure of Ca3As2: A Comparative Analysis of Reported Crystallographic Parameters

Reported crystallographic data for Ca3As2 show significant variation depending on the synthesis method and investigation technique, which is a critical consideration for researchers. One study reports a cubic zinc-blende structure with a lattice parameter a = 6.751 Å . In contrast, single-crystal X-ray diffraction analysis of arc-melted and annealed samples revealed a different, orthorhombic structure with space group Cmmm and distinct unit cell parameters [1]. This divergence from a simple, well-defined structure like that of GaAs or InAs highlights the importance of specifying the synthesis route and characterizing the material for applications where crystal structure directly impacts electronic and optical properties.

Crystallography Materials Science Solid-State Physics

Chemical Reactivity of Ca3As2 vs. Other Arsenides: The Arsine (AsH3) Generation Capability

A key chemical differentiator for Ca3As2 is its well-defined reactivity with acids and water to produce arsine (AsH3), a highly toxic gas [1]. This contrasts with more stable, covalently bonded semiconductors like GaAs and InAs, which are significantly less reactive towards water and dilute acids, requiring stronger oxidizers for decomposition [2]. This property makes Ca3As2 a potential precursor or source material for arsine in specific controlled laboratory or industrial processes, a function not readily or safely achievable with gallium or indium arsenides.

Chemical Synthesis Materials Chemistry Safety

Physical Form and Purity Grades: Ca3As2 vs. Calcium Arsenate (Ca3(AsO4)2)

From a procurement standpoint, tricalcium diarsenide (Ca3As2) is a distinct chemical entity from calcium arsenate (Ca3(AsO4)2), a common point of confusion [1]. Ca3As2 is an arsenide (As³⁻), a semiconductor precursor, while calcium arsenate is an oxyanion salt of arsenic acid (AsO₄³⁻) and is historically used as an insecticide/herbicide . Commercial vendors differentiate the compounds and supply Ca3As2 in defined purity grades for electronic applications, typically ranging from 99% (2N) to 99.999% (5N) [1], whereas calcium arsenate is often supplied at a lower, technical-grade purity for non-electronic uses [2].

Materials Procurement Inorganic Chemistry Semiconductors

High-Value Application Scenarios for Tricalcium Diarsenide (Ca3As2) Based on Quantifiable Differentiation


High-Temperature Metallurgical Refining and Thermodynamic Modeling

Researchers and metallurgists working on steel or alloy refining processes, particularly those involving arsenic removal or calcium treatment, should select Ca3As2 for thermodynamic studies. The experimentally determined Gibbs free energy of formation equation (ΔG° = -723,800 + 172.8T J/mol for T = 1273 to 1573 K) is a critical input for computational models predicting phase equilibria and reaction outcomes in high-temperature melts . Using this compound-specific data is essential for accurate modeling of calcium-arsenic interactions, which is not possible with generic or estimated values for other arsenides.

Specialized Chemical Synthesis Requiring a Solid Arsine (AsH3) Precursor

In controlled laboratory settings, Ca3As2 is the preferred reagent for the on-demand generation of arsine gas (AsH3) via hydrolysis or acid reaction . This scenario leverages its distinct chemical reactivity, which is not shared by stable III-V semiconductors like GaAs and InAs [1]. This application requires strict adherence to safety protocols due to the high toxicity of arsine, and the use of Ca3As2 in this context is based on its proven and predictable decomposition pathway.

Fundamental Research in Solid-State Physics and Crystallography

Scientists investigating structure-property relationships in group II-V semiconductors will find Ca3As2 a compelling subject due to its reported crystallographic polymorphism. The observation of both cubic (zinc-blende, a = 6.751 Å) and orthorhombic (space group Cmmm) phases, depending on synthesis conditions, presents a unique platform for studying phase transitions and the impact of synthesis on electronic structure [1]. This property makes Ca3As2 a distinct and valuable model system compared to simpler, single-phase arsenides like GaAs or InAs.

Procurement for Semiconductor Precursor and Specialty Material Synthesis

For R&D and pilot-scale production in semiconductor and photo-optic fields, procuring high-purity Ca3As2 (99% to 99.999%) is essential . This procurement decision is based on the material's specified purity grade for electronic applications, which differentiates it from technical-grade calcium arsenate (Ca3(AsO4)2) used in agriculture [1]. Sourcing the correct chemical form (arsenide vs. arsenate) and purity level is non-negotiable for achieving desired material properties and device performance.

Technical Documentation Hub

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